Methyl 4-((7-((dimethylcarbamoyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate, with the Chemical Abstracts Service (CAS) number 637752-74-0, is a synthetic organic compound that belongs to the class of benzoates. This compound features a complex structure characterized by a chromenone moiety and a dimethylcarbamoyl group. The molecular formula is , and it has a molecular weight of approximately 397.38 g/mol .
This compound is primarily studied for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Methyl 4-((7-((dimethylcarbamoyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate can be sourced from various chemical suppliers, including A2B Chem and Sigma-Aldrich, which provide it for research purposes only. It is classified under organic compounds and more specifically falls into the category of benzoates and chromones, which are known for their biological activities .
The synthesis of methyl 4-((7-((dimethylcarbamoyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate typically involves multi-step organic reactions. Key steps may include:
Technical details regarding specific reagents, solvents, and reaction conditions (e.g., temperature, time) are crucial for optimizing yields and purity during synthesis .
The molecular structure of methyl 4-((7-((dimethylcarbamoyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate can be represented using various structural formulas:
COC(=O)c1ccc(cc1)Oc1c(C)oc2c(c1=O)ccc(c2)OC(=O)N(C)C
The detailed analysis of its structure helps in understanding its reactivity and potential interactions with biological targets .
Methyl 4-((7-((dimethylcarbamoyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate can undergo various chemical reactions typical for esters and aromatic compounds:
These reactions are significant for exploring its potential as a precursor in drug synthesis or modification .
The mechanism of action for methyl 4-((7-((dimethylcarbamoyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate is primarily linked to its interaction with biological targets such as enzymes or receptors involved in disease processes:
Data supporting these mechanisms often come from pharmacological studies assessing the compound's efficacy against specific targets .
Relevant data regarding these properties are essential for handling and application in laboratory settings .
Methyl 4-((7-((dimethylcarbamoyl)oxy)-4-oxo-4H-chromen-3-yl)oxy)benzoate has several scientific uses:
The ongoing research into this compound highlights its potential significance in pharmaceutical development and other scientific fields .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2